5-Methyl-1-naphthalenesulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
68487-68-3 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-methylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-4-2-6-10-9(8)5-3-7-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI Key |
BATOZQRGECFVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization of 5 Methyl 1 Naphthalenesulfonic Acid
Direct Sulfonation Routes to 5-Methyl-1-naphthalenesulfonic Acid
The most straightforward approach to synthesizing this compound is the direct electrophilic aromatic substitution of 1-methylnaphthalene (B46632). This reaction involves treating 1-methylnaphthalene with a suitable sulfonating agent.
Optimization of Reaction Conditions and Reagent Selection
The direct sulfonation of aromatic compounds is a well-established process, with outcomes heavily dependent on the chosen reagents and reaction parameters. thieme-connect.de The selection of the sulfonating agent is critical. Common agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), chlorosulfonic acid, and sulfur trioxide. thieme-connect.dedocbrown.infoshokubai.org Fuming sulfuric acid, which contains excess sulfur trioxide (SO₃), is a particularly potent reagent that can drive the reaction efficiently, often at lower temperatures than concentrated sulfuric acid. docbrown.info
Key reaction conditions that must be optimized include:
Temperature: Temperature plays a crucial role in determining the isomeric product distribution in naphthalene (B1677914) sulfonation. thieme-connect.deshokubai.org Lower temperatures generally favor the kinetically controlled product, while higher temperatures lead to the thermodynamically more stable isomer. vaia.comalmerja.com
Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress is essential, which can be done by observing the disappearance of the insoluble hydrocarbon layer, as the resulting sulfonic acid is soluble in the reaction medium. docbrown.info
Concentration: The concentration of the sulfonating agent, particularly sulfuric acid, influences the reaction rate and the formation of byproducts. thieme-connect.de
Solvent: While sulfonation can be carried out neat, the use of a solvent can help to control the reaction temperature and improve mixing. thieme-connect.de Solvents like carbon tetrachloride or liquid sulfur dioxide have been used in sulfonation reactions. thieme-connect.de For instance, the sulfonation of 1-methylnaphthalene has been carried out using chlorosulfonic acid in carbon tetrachloride. thieme-connect.de
Regioselectivity and Isomer Control in Methylated Naphthalene Sulfonations
When 1-methylnaphthalene undergoes sulfonation, the substitution can occur at several positions on the naphthalene ring. The methyl group is an activating, ortho-, para-directing group. However, in the naphthalene system, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7) due to better stabilization of the carbocation intermediate (Wheland intermediate). almerja.comspcmc.ac.in
For 1-methylnaphthalene, sulfonation primarily yields sulfonic acids at the 2-, 4-, and 5-positions. The control of regioselectivity is a significant challenge. The ratio of the resulting isomers is highly sensitive to the reaction conditions, a principle that can be exploited to favor the formation of the desired this compound. rsc.org
The sulfonation of naphthalene itself is a classic example of kinetic versus thermodynamic control. vaia.comalmerja.com At lower temperatures (e.g., 0-60°C), sulfonation of naphthalene yields the kinetically favored naphthalene-1-sulfonic acid. thieme-connect.devaia.com At higher temperatures (e.g., 160°C), the reaction is reversible, and the more stable naphthalene-2-sulfonic acid becomes the major product. thieme-connect.devaia.com This reversibility allows for the isomerization of the initially formed kinetic product to the thermodynamic product. spcmc.ac.in
In the case of 1-methylnaphthalene, similar principles apply. The steric hindrance from the methyl group at position 1 and the peri-hydrogen at position 8 influences the substitution pattern. Research on the sulfonation of 1-methylnaphthalene with sulfuric acid at 25°C has shown that the isomer distribution changes with the concentration of the acid. rsc.org
| Sulfonating Agent | Temperature | Isomer Distribution of Monosulfonated 1-Methylnaphthalene |
| 90.1% H₂SO₄ | 25°C | 2-sulfonic acid: 5.5%, 4-sulfonic acid: 88.3%, 5-sulfonic acid: 6.2% |
| 98.4% H₂SO₄ | 25°C | 2-sulfonic acid: 1.5%, 4-sulfonic acid: 93.3%, 5-sulfonic acid: 5.2% |
| SO₃ in Nitromethane | Not specified | 2-sulfonate: 1.5%, 4-sulfonate: 84.5%, 5-sulfonate: 14.0% |
Data adapted from a study on the sulfonation of 1-methylnaphthalene. rsc.org
This data indicates that while the 4-sulfonic acid isomer is typically the major product, the proportion of the 5-sulfonic acid isomer can be influenced by the choice of the sulfonating agent. rsc.org To obtain this compound as the primary product, direct sulfonation is challenging due to the preferential formation of other isomers.
Multi-step Synthetic Pathways via Functionalized Naphthalene Precursors
Given the challenges in controlling regioselectivity in direct sulfonation, multi-step synthetic pathways offer a more strategic approach to obtaining pure this compound. youtube.comlibretexts.org These routes involve the use of functionalized naphthalene precursors and strategic introduction of the required methyl and sulfonic acid groups.
Precursor Synthesis and Functional Group Interconversions
A common strategy in multi-step aromatic synthesis is to begin with a readily available naphthalene derivative and perform a series of functional group interconversions to build the target molecule. For example, a synthetic sequence could start from naphthalene itself, which is first converted into a derivative that facilitates the desired substitution pattern. chemicalbook.com
A plausible precursor is 5-Amino-1-naphthalenesulfonic acid (Laurent's acid), which has the sulfonic acid group in the desired position. d-nb.info The synthesis of this precursor from naphthalene involves a sequence of sulfonation, nitration, and reduction. chemicalbook.com The amino group in Laurent's acid can then be converted to a methyl group. A standard method for this transformation, though not explicitly detailed for this specific compound in the search results, would be a Sandmeyer-type reaction. This would involve diazotization of the amino group followed by a reaction with a copper(I) methyl reagent or a related organometallic compound.
Another strategy involves using blocking groups. pearson.commasterorganicchemistry.com A sulfonic acid group can be temporarily introduced at a reactive position (like the 4-position in 1-methylnaphthalene) to direct a subsequent reaction to another site. The blocking group is then removed in a later step. masterorganicchemistry.com
Strategic Introduction of Sulfonic Acid and Methyl Moieties
The order of introducing the methyl and sulfonic acid groups is a key strategic decision.
Route A: Sulfonation followed by Methylation
Start with a Naphthalene Derivative: One could start with a compound like 5-Amino-1-naphthalenesulfonic acid. d-nb.info
Functional Group Conversion: The amino group is converted to a methyl group. This typically involves diazotization of the amine with nitrous acid to form a diazonium salt, which is then reacted with a methylating agent.
Route B: Methylation followed by Sulfonation
Start with a Functionalized Naphthalene: One could begin with a naphthalene derivative where a directing group is used to introduce the methyl group at the 1-position.
Introduction of Sulfonic Acid: The subsequent sulfonation would need to be highly regioselective for the 5-position. This is often difficult to achieve directly. Therefore, this route might involve the use of blocking groups to deactivate other reactive sites before sulfonation. masterorganicchemistry.com
For instance, one could start with 1-nitronaphthalene (B515781). Sulfonation of 1-nitronaphthalene has been shown to yield the 5-sulfonic acid derivative. sioc-journal.cn The nitro group could then be reduced to an amino group, which is subsequently converted to a methyl group via the diazonium salt intermediate. This multi-step process provides a high degree of control over the final product's structure. sioc-journal.cn
Purification and Isolation Strategies for Research-Grade this compound
The purification of naphthalenesulfonic acids is crucial to obtain a product of high purity, especially for research and pharmaceutical applications. The presence of isomeric impurities can significantly affect the material's properties and reactivity in subsequent steps.
A common method for isolating aromatic sulfonic acids is through the crystallization of their salts. thieme-connect.dedocbrown.info The crude reaction mixture, containing the sulfonic acid, is often neutralized with a base, such as sodium hydroxide (B78521) or sodium chloride, to precipitate the sodium sulfonate salt. thieme-connect.de The salt's solubility characteristics can be exploited to separate it from unreacted starting materials and byproducts through recrystallization.
For more challenging separations, particularly of isomers, chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of sulfonic acids. shokubai.org Reverse-phase HPLC methods, using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, can effectively separate different isomers. sielc.com
Ion-Exchange Chromatography: Given the highly polar and acidic nature of the sulfonic acid group, ion-exchange chromatography can be a very effective purification method. masterorganicchemistry.com This technique separates molecules based on their net charge, making it ideal for isolating ionic compounds like sulfonic acids from non-ionic impurities.
The purity of the final product is typically verified using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. sioc-journal.cn
Chromatographic Separation Techniques
The purification of this compound and its isomers often necessitates the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEX) are two of the most powerful methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for the separation and purification of naphthalenesulfonic acid derivatives. Reversed-phase HPLC, often utilizing a C18 column, is a common approach. google.com The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase (the C18 column) and a polar mobile phase.
A typical mobile phase for the separation of naphthalenesulfonic acids consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. researchgate.net The composition of the mobile phase can be adjusted to optimize the separation. For instance, altering the ratio of methanol to water can significantly impact the retention time of naphthalene compounds. nacalai.com The use of ion-pairing reagents, like sodium 1-hexanesulfonate, in the mobile phase can further enhance the separation of ionic compounds like sulfonic acids. nacalai.com Detection is commonly achieved using a UV detector, as the naphthalene ring system exhibits strong ultraviolet absorbance. researchgate.net
Ion-Exchange Chromatography (IEX):
Ion-exchange chromatography is particularly well-suited for the separation of charged molecules like this compound. wikipedia.org This technique relies on the electrostatic interactions between the charged sulfonic acid groups of the analyte and the charged functional groups of the stationary phase. wikipedia.org
There are two main types of IEX: anion-exchange and cation-exchange chromatography. wikipedia.org For the separation of negatively charged sulfonates, anion-exchange chromatography is employed, where the stationary phase is functionalized with positive charges. wikipedia.orgshimadzu.com.sg Conversely, cation-exchange chromatography utilizes a negatively charged stationary phase. wikipedia.org The choice of the stationary phase, whether a strong or weak ion exchanger, depends on the specific properties of the analytes and the desired separation. shimadzu.com.sg The elution of the bound molecules is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. shimadzu.com.sgpurolite.com
A specialized technique known as BIST™ (Bridge Ion Separation Technology) has been developed for the separation of similarly structured acids like naphthalenesulfonic acids. This method uses a multi-charged positive buffer to link the negatively charged analytes to a negatively charged cation-exchange column surface, enabling their retention and separation. researchgate.netsielc.com
Crystallization and Recrystallization Protocols
Crystallization and recrystallization are fundamental techniques for the purification of solid organic compounds, including this compound. These methods are based on the principle that the solubility of a compound in a solvent is dependent on temperature.
Crystallization:
The initial formation of crystals from a solution is a critical step in purification. For naphthalenesulfonic acids, a common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. researchgate.net As the solution cools, the solubility of the naphthalenesulfonic acid decreases, leading to the formation of crystals. researchgate.net Seeding the solution with a few crystals of the pure compound can facilitate good crystallization. google.com The choice of solvent is crucial; for instance, nitroaromatic hydrocarbons like nitrobenzene (B124822) have been used in the synthesis of 1-naphthalenesulfonic acid, where the desired isomer precipitates out upon cooling. google.com The precipitated crystals are then collected by filtration. google.com
Recrystallization:
Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. researchgate.net Any insoluble impurities can be removed by hot filtration. researchgate.net As the filtrate cools, the purified compound crystallizes out, while the more soluble impurities remain in the solution. researchgate.net The crystals are then collected, washed with a small amount of cold solvent to remove any adhering impurities, and dried. umn.edu For naphthalenesulfonic acids, water is often a suitable solvent for recrystallization. umn.edu In some cases, slow cooling can lead to the formation of larger, purer crystals. researchgate.net If crystallization does not occur spontaneously, scratching the inside of the flask with a glass rod can induce crystal formation. umass.edu
Directed Synthesis of Novel this compound Derivatives
The chemical reactivity of this compound allows for the directed synthesis of a variety of novel derivatives through reactions targeting the naphthalene core and the sulfonic acid group.
Amination and Alkylation of the Naphthalene Core
Amination:
The introduction of an amino group onto the naphthalene core of this compound can lead to the formation of aminomethylnaphthalenesulfonic acids. These compounds are valuable intermediates in the synthesis of dyes and other specialty chemicals. wikipedia.org A common method for amination is through the reduction of a corresponding nitro compound. wikipedia.org For example, nitration of the naphthalene ring followed by reduction of the nitro group yields an amino group. Another approach is the Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of an ammonium (B1175870) salt. wikipedia.org Reductive amination, a reaction between a carbonyl compound and an amine, can also be employed to synthesize various amine derivatives. organic-chemistry.org
Alkylation:
Alkylation of the naphthalene core involves the introduction of an alkyl group. Friedel-Crafts alkylation is a classic method for this transformation, although it can sometimes lead to polyalkylation. google.com To achieve monoalkylation of naphthalene, specific catalyst systems can be employed, such as a mixed protonic acid catalyst consisting of methanesulfonic acid and an active P2O5-containing acid. google.com The alkylation of naphthalenesulfonic acids can also be influenced by additives. For instance, in the alkylation of C4 hydrocarbons, the addition of 2-naphthalenesulfonic acid to a sulfuric acid catalyst has been shown to promote the reaction. researchgate.net Furthermore, 2-methylfuran (B129897) can undergo hydroxyalkylation/alkylation reactions with various carbonyl compounds in the presence of acid catalysts like p-toluenesulfonic acid or sulfuric acid to produce fuel precursors. mdpi.com
Halogenation and Nitration Studies
Halogenation:
The introduction of halogen atoms onto the naphthalene ring can significantly alter the chemical and physical properties of this compound. Halogenation of aromatic compounds can be achieved through electrophilic substitution reactions. While specific studies on the direct halogenation of this compound are not prevalent in the provided results, the general principles of aromatic halogenation would apply. For example, bromination of 1-naphthol-5-sulfonic acid in acetic acid results in the formation of 2,3-dibromo-1,4-naphthoquinone-5-sulfonic acid. chemicalbook.com
Nitration:
Nitration is a well-established method for introducing a nitro group onto an aromatic ring. The nitration of naphthalenesulfonic acids is a key step in the synthesis of various dye intermediates. google.com Typically, nitration is carried out using a mixture of nitric acid and sulfuric acid. google.com The position of nitration is influenced by the existing substituents on the naphthalene ring. For instance, the nitration of naphthalene-1,3,6-trisulfonic acid is a crucial step in the production of H-acid, an important dye intermediate. google.com The reaction conditions, such as temperature and acid concentration, must be carefully controlled to achieve the desired product and minimize the formation of byproducts. google.com
Condensation Reactions with Other Organic Species
This compound can undergo condensation reactions with other organic molecules to form larger, more complex structures. A prominent example is the condensation with formaldehyde (B43269). evitachem.com This reaction leads to the formation of polymers where the naphthalene units are linked by methylene (B1212753) bridges. evitachem.com These naphthalenesulfonic acid-formaldehyde condensates are widely used as dispersants, particularly in the dye industry.
The synthesis of these condensates typically involves reacting methylnaphthalene with a sulfonating agent, followed by condensation with formaldehyde. google.com The reaction is often carried out at elevated temperatures and pressures. google.com After the condensation reaction, the resulting product is neutralized, commonly with sodium hydroxide, to yield the sodium salt of the polymer. google.com The properties of the resulting polymer, such as its dispersing ability, can be controlled by adjusting the reaction conditions, including the ratio of reactants and the reaction time. google.com
The general process involves:
Sulfonation: Methylnaphthalene is reacted with a sulfonating agent like oleum. google.com
Condensation: The sulfonated product is then reacted with formaldehyde. google.com
Neutralization: The resulting condensation product is neutralized with a base, such as sodium hydroxide. google.com
These condensation polymers are valued for their ability to prevent the aggregation of dye particles in aqueous solutions.
Spectroscopic and Structural Characterization Methodologies for 5 Methyl 1 Naphthalenesulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon skeleton and the arrangement of protons.
¹H NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. In 5-Methyl-1-naphthalenesulfonic acid, the spectrum can be divided into two main regions: the aliphatic region for the methyl group protons and the aromatic region for the protons on the naphthalene (B1677914) ring.
The methyl group (–CH₃) protons are the most shielded and thus appear at the highest field (lowest ppm value), typically as a sharp singlet due to the absence of adjacent protons to couple with. This signal is expected in the range of 2.3–2.5 ppm. mnstate.edu
The aromatic protons on the naphthalene ring are deshielded due to the ring current effect and appear at lower fields, generally between 7.0 and 9.0 ppm. The substitution pattern on the naphthalene ring dictates the specific chemical shifts and coupling patterns (doublets, triplets, or multiplets). For a 1,5-disubstituted naphthalene, a complex splitting pattern is expected for the six aromatic protons. The proton adjacent to the electron-withdrawing sulfonic acid group (at C8) is expected to be the most deshielded and appear at the lowest field. researchgate.netconductscience.com The chemical shifts are also influenced by the solvent used for the analysis. tau.ac.il
Table 1: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in this compound
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aliphatic (–CH₃) | 2.3 - 2.5 | Singlet (s) |
| Aromatic (Ar–H) | 7.0 - 9.0 | Multiplets (m), Doublets (d), Triplets (t) |
| Sulfonic Acid (–SO₃H) | 10.0 - 13.0 (often broad or not observed) | Singlet (s) |
Note: The sulfonic acid proton is acidic and may exchange with deuterium (B1214612) in solvents like D₂O, causing the peak to disappear. Its chemical shift is highly variable. tau.ac.il
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, 11 distinct signals are expected: one for the aliphatic methyl carbon and ten for the carbons of the naphthalene ring.
The methyl carbon is the most shielded and appears at the highest field (lowest ppm value), typically around 15-25 ppm. oregonstate.edu The ten aromatic carbons resonate at lower fields, generally in the range of 120–150 ppm. oregonstate.edu The carbon atom directly attached to the sulfonic acid group (C1) and the carbon attached to the methyl group (C5) are quaternary and often show weaker signals. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the methyl and sulfonic acid groups. For instance, the carbon bearing the sulfonic acid group (C1) is expected to be significantly deshielded. hmdb.ca
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aliphatic (–CH₃) | 15 - 25 |
| Aromatic (C2, C3, C4, C6, C7, C8) | 120 - 140 |
| Aromatic Quaternary (C1, C5, C9, C10) | 130 - 150 |
Note: These are general predictive ranges. Actual values can be influenced by solvent and experimental conditions.
While 1D NMR provides fundamental structural data, advanced 2D NMR techniques are crucial for unambiguously assigning signals and understanding spatial relationships, which is particularly useful for complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within the naphthalene ring system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the carbon atoms they are directly attached to, allowing for the definitive assignment of each proton to its corresponding carbon in the framework.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons and piecing together different parts of the molecule, such as confirming the connection between the methyl group and the C5 position of the naphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the conformation and stereochemistry of more complex derivatives of this compound. researchgate.net
Studies on substituted naphthalenes have utilized these advanced techniques to map bond formations and through-space interactions between substituent groups. nih.govresearchgate.net
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the molecular vibrations of a compound. These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. tandfonline.comspectroscopyonline.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend). For this compound, key functional groups produce characteristic absorption bands.
O–H Stretch (from –SO₃H): A very broad and strong absorption is expected in the region of 2500–3300 cm⁻¹ due to the acidic proton of the sulfonic acid group.
Aromatic C–H Stretch: These appear as a group of medium-to-weak bands just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹).
Aliphatic C–H Stretch: Absorptions from the methyl group's C-H bonds are found just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
Aromatic C=C Stretch: One or more sharp, medium-intensity bands appear in the 1450–1600 cm⁻¹ region, characteristic of the naphthalene ring.
S=O Stretch (from –SO₃H): The sulfonic acid group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.net
C–S Stretch: A weaker absorption for the carbon-sulfur bond can be expected in the 650–750 cm⁻¹ range. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Sulfonic Acid | O–H Stretch | 2500 - 3300 | Strong, Broad |
| Aromatic Ring | C–H Stretch | 3000 - 3100 | Medium to Weak |
| Methyl Group | C–H Stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Sharp |
| Sulfonic Acid | S=O Asymmetric Stretch | ~1350 | Strong |
| Sulfonic Acid | S=O Symmetric Stretch | ~1175 | Strong |
| C–S Stretch | 650 - 750 | Weak to Medium |
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is sensitive to polar bonds (like C=O, O-H, S=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic rings. spectroscopyonline.com
For this compound and its derivatives, Raman spectra would be expected to show:
Strong bands corresponding to the symmetric vibrations of the naphthalene ring system.
Characteristic signals for the C-S bond.
Vibrations associated with the methyl group.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. tandfonline.com For example, in derivatives like 2-amino-1-naphthalenesulfonic acid, both techniques have been used alongside theoretical calculations to perform a comprehensive analysis of the vibrational spectrum. tandfonline.comspectroscopyonline.com
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption and emission spectroscopy are powerful techniques for investigating the electronic structure and properties of conjugated systems like this compound. The naphthalene core provides a rich electronic landscape that is sensitive to substitution and the surrounding environment.
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dominated by electronic transitions within the naphthalene ring system. When the molecule absorbs energy from UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org The primary transitions for aromatic compounds like this are π - π* transitions, occurring as an electron moves from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.org
The naphthalene chromophore, with its extended system of conjugated π electrons, gives rise to strong absorptions in the UV region. bspublications.net The presence of substituents on the naphthalene ring, such as the methyl and sulfonic acid groups, can influence the position and intensity of these absorption maxima (λmax). The sulfonic acid group, in particular, can affect the electronic distribution in the ring. Theoretical studies on related compounds, such as 1-aminonaphthalene-8-sulfonic acid, show that different conformers and ionic forms (molecular, cationic, zwitterionic) exhibit distinct absorption spectra. bohrium.com For instance, the presence of intramolecular hydrogen bonding can lead to a short-wavelength (hypsochromic or blue) shift in the absorption bands. bohrium.com
In general, for molecules with π systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption maximum to a longer wavelength (bathochromic or red shift). libretexts.orgbspublications.net Unsaturated molecules containing atoms with non-bonding electrons (n electrons), such as the oxygen atoms in the sulfonic acid group, may also exhibit n → π* transitions, though these are typically much weaker in intensity than π → π* transitions. bspublications.nethnue.edu.vn
Table 1: Typical Electronic Transitions in Aromatic Sulfonic Acids
| Transition Type | Description | Typical Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π * | Promotion of an electron from a bonding π orbital to an antibonding π* orbital. | 200-400 nm | High (ε = 1,000-10,000) |
| n → π * | Promotion of a non-bonding electron (e.g., from an oxygen atom) to an antibonding π* orbital. | >280 nm | Low (ε = 10-100) |
Note: Epsilon (ε) represents the molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength.
Naphthalenesulfonic acid and its derivatives are well-known for their fluorescent properties, which are highly sensitive to the local environment. researchgate.netnih.gov While many are weakly fluorescent in polar solvents like water, their fluorescence quantum yield can increase significantly in less polar, more hydrophobic environments. nih.govacs.org This phenomenon makes them valuable as fluorescent probes in various chemical and biological studies. researchgate.netnih.gov
A key characteristic of these compounds is solvatochromism , where the position of the absorption or emission maximum shifts in response to a change in solvent polarity. mdpi.com For many naphthalenesulfonic acid derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), this manifests as a pronounced hypsochromic (blue) shift in the fluorescence emission spectrum as the solvent polarity decreases. acs.orgnih.gov This blue shift is often accompanied by a significant enhancement in fluorescence intensity. nih.gov The effect is attributed to the stabilization of the excited state in nonpolar solvents relative to the ground state. acs.orgmdpi.com
Table 2: Example of Solvatochromic Shift for a Naphthalenesulfonic Acid Derivative (ANS)
| Solvent | Polarity | Emission Maximum (λem) | Fluorescence Intensity |
|---|---|---|---|
| Water | High | ~515-520 nm | Low |
| Ethanol (B145695) | Medium | ~480 nm | Medium |
Note: Data is illustrative based on the known behavior of 8-anilino-1-naphthalenesulfonic acid (ANS), a related compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis.
For this compound (C₁₁H₁₀O₃S, Molecular Weight: 222.26 g/mol ), ESI-MS would be expected to produce a prominent signal corresponding to the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 221. researchgate.net ESI is considered "soft" because it imparts little excess energy to the molecule, meaning the molecular ion or a pseudomolecular ion is almost always observed with minimal fragmentation. wikipedia.org This is highly advantageous for unambiguous molecular weight determination. In some cases, adducts with salts present in the sample or mobile phase may be observed. researchgate.netsigmaaldrich.com By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to obtain structural information. wikipedia.org
Direct analysis of sulfonated aromatic compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. nih.gov This is due to the high polarity and low volatility of sulfonic acids, which makes them unsuitable for passage through a GC column under normal conditions.
To overcome this limitation, two main approaches can be employed:
Derivatization: The sulfonic acid can be chemically modified to create a more volatile derivative. A common method is methylation to form the corresponding methyl sulfonate ester. nih.gov This derivative is less polar and more thermally stable, allowing for successful separation by GC and subsequent analysis by MS. The mass spectra of these derivatives can then be used to identify the original compound. nih.gov
Pyrolysis-GC-MS (Py-GC-MS): This technique involves thermally decomposing the sample at a high temperature in the absence of oxygen. researchgate.net The resulting smaller, more volatile fragments are then separated by GC and identified by MS. For sulfonated aromatic amines and dyes, characteristic pyrolysis products such as aminonaphthalene have been identified, which can help in characterizing the original structure. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of non-volatile and polar compounds, making it ideal for this compound. wikipedia.orgsigmaaldrich.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.org
For the analysis of sulfonated compounds, reversed-phase HPLC is often used. The mobile phase must be compatible with mass spectrometry, ruling out non-volatile buffers or ion-pairing agents. researchgate.net Typically, volatile additives like ammonium (B1175870) acetate (B1210297) or formic acid are used in water-acetonitrile or water-methanol gradients. researchgate.netsigmaaldrich.com The eluent from the LC column is directed into an MS instrument, most commonly equipped with an ESI source. wikipedia.org
LC-MS allows for the separation of this compound from isomers and other impurities in a complex mixture, while the MS provides confirmation of its molecular weight and, with MS/MS, its structural identity. researchgate.netscispace.com This technique offers high sensitivity and specificity for the analysis of sulfonated aromatic compounds in various matrices. sigmaaldrich.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides fundamental information on bond lengths, bond angles, and torsion angles, which define the molecule's configuration and preferred conformation in the solid state. carleton.edu Furthermore, it elucidates the intermolecular interactions that govern how molecules pack together to form a crystal lattice. nih.govub.edu
No specific experimental data is available for this compound.
A theoretical analysis would predict that the molecule consists of a planar naphthalene ring system substituted with a methyl group at the C5 position and a sulfonic acid group at the C1 position. The naphthalene core itself is an aromatic, bicyclic system. ncats.ionih.gov The relative orientation of the sulfonic acid group with respect to the naphthalene ring would be a key conformational feature.
No specific experimental data is available for this compound.
Without experimental crystallographic data, any discussion of specific packing motifs, synthons, or quantitative analysis of intermolecular forces remains speculative.
Theoretical and Computational Chemistry Approaches to 5 Methyl 1 Naphthalenesulfonic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, energy, and various reactivity indices. For a molecule like 5-Methyl-1-naphthalenesulfonic acid, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. tandfonline.comrjptonline.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. biomedres.usnih.gov A small energy gap suggests high chemical reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov
For instance, a DFT study on 2-amino-1-naphthalenesulfonic acid calculated a HOMO-LUMO gap of 6.01 eV, indicating significant stability. researchgate.net In another study on naproxen, the HOMO-LUMO gap was found to be 4.4665 eV. biomedres.us For this compound, FMO analysis would reveal how the methyl and sulfonic acid groups influence the electron distribution and energy levels of the naphthalene (B1677914) core, thereby determining its kinetic stability and reactivity patterns.
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-amino-1-naphthalenesulfonic acid | - | - | 6.01 | researchgate.net |
| Naproxen | - | - | 4.4665 | biomedres.us |
This table provides example data from related compounds to illustrate the concept, as specific values for this compound are not available in the cited literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govtandfonline.com The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor), which are favorable for nucleophilic attack. Green regions represent neutral potential. tandfonline.com
In a study of a Schiff base, the MEP map ranged from -4.618e⁻³ (red) to +4.618e⁻³ (blue), identifying the electronegative atoms as negative potential sites and hydrogen atoms as positive sites. nih.gov For this compound, an MEP map would likely show a high negative potential around the oxygen atoms of the sulfonate group, making them sites for electrophilic interaction. The aromatic ring and the methyl group would present a more complex potential surface, guiding interactions with other molecules.
NBO analysis on aminonaphthalene sulfonic acid derivatives has been used to identify adsorption sites by calculating natural charges on atoms. researchgate.net For example, in the analysis of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol, the highest negative charges were found on the oxygen and nitrogen atoms. dergipark.org.tr A similar analysis for this compound would quantify the charge on each atom and reveal hyperconjugative interactions, such as those between the π orbitals of the naphthalene ring and the antibonding orbitals of the sulfonic acid group, which are crucial for understanding its electronic properties and stability.
Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. dergipark.org.tr Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict NLO properties like the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). dergipark.org.trlibretexts.org
A small HOMO-LUMO gap is often associated with enhanced NLO properties. libretexts.org For example, a study on the Schiff base 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol found that its second hyperpolarizability (γ) was significantly higher than that of the standard NLO material urea, a property attributed to its small energy gap. libretexts.org For this compound, TD-DFT calculations could predict its potential as an NLO material by quantifying its hyperpolarizabilities, which arise from the charge transfer characteristics of the substituted naphthalene system.
Table 2: Illustrative Calculated NLO Properties for a Related Compound
| Compound | Property | Gas Phase | Cyclohexane | Ethanol (B145695) | Reference |
|---|---|---|---|---|---|
| 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol | Energy Gap (ΔE) | - | - | - | libretexts.org |
| First Hyperpolarizability (β) | - | - | - | libretexts.org |
Note: Specific values from the reference are not provided in the abstract, but the study highlights the solvent-dependent nature of these properties.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for studying the three-dimensional structures and dynamic properties that are not easily accessible through experimental means alone.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comnih.gov This analysis is critical for understanding a molecule's stability, as different conformations have different potential energies. lumenlearning.com The goal is often to identify the lowest energy conformation, or global energy minimum, which represents the most stable structure of the molecule.
For a flexible molecule like this compound, particularly concerning the orientation of the sulfonic acid group relative to the naphthalene ring, conformational analysis would involve systematically rotating the C-S bond. For each rotational position (dihedral angle), the energy would be calculated to generate a potential energy surface. Energy minimization algorithms, such as the Truncated Newton (TNCG) method, are then used to find the structures corresponding to energy minima on this surface. This process would reveal the most probable and energetically favorable three-dimensional structure of this compound, which is fundamental to understanding its interactions with other molecules.
Solvation Effects on Molecular Properties
The surrounding solvent environment plays a critical role in determining the molecular properties and behavior of a solute. Computational chemistry provides powerful tools to investigate these solvation effects on this compound. By modeling the solvent, researchers can predict how properties such as electronic structure, reactivity, and spectral characteristics change from the gas phase to a solution phase.
One of the common approaches to model solvation is the use of Polarizable Continuum Models (PCM), such as the Integral Equation Formalism PCM (IEFPCM). dntb.gov.ua In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of the solute's properties as influenced by the bulk solvent.
Studies on related naphthalenesulfonic acid derivatives demonstrate the significant impact of the solvent. For instance, in a study on 2-amino-1-naphthalenesulfonic acid, the computed highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) values were analyzed in different solvents to understand electron stimulation features. tandfonline.comresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. It is observed that the HOMO-LUMO energy gap can change significantly with the polarity of the solvent. researchgate.net For example, computational studies on similar molecules have shown that the dipole moment tends to increase with the increasing polarity of the solvent, indicating a greater charge separation within the molecule in polar environments. researchgate.net
The solvation energy, which represents the energy change when a molecule is transferred from the gas phase to a solvent, can also be calculated. These calculations help in understanding the solubility and stability of the compound in different media. researchgate.net For this compound, with its polar sulfonic acid group and nonpolar methyl and naphthalene components, solvation models can predict its behavior in a range of solvents from nonpolar (like carbon tetrachloride) to polar protic (like water and ethanol) and polar aprotic (like DMSO and acetonitrile). researchgate.net The interaction between the sulfonic acid group and polar solvents via hydrogen bonding is a particularly important factor influencing its properties. solubilityofthings.com
Table 1: Interactive Data on Solvation Effects on Molecular Properties of a Related Compound (4-pyrrolidin-2-yl-pyridine) This table illustrates the typical influence of solvent polarity on the HOMO-LUMO energy gap, a key molecular property. A similar trend would be anticipated for this compound.
| Solvent | Dielectric Constant | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Gas Phase | 1.0 | -6.2134 | -0.5648 | 5.6486 |
| Water | 78.4 | -6.4423 | -0.7320 | 5.7103 |
| Methanol (B129727) | 32.6 | -6.4246 | -0.7102 | 5.7144 |
| Ethanol | 24.9 | -6.4164 | -0.7021 | 5.7143 |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. Computational methods provide a rapid and cost-effective way to conduct SAR studies by predicting the activity of compounds based on their molecular structure. mdpi.com For this compound, these methods can be employed to understand how its structural features influence its chemical or biological activities and to guide the design of new derivatives with enhanced performance.
The general approach involves creating a library of virtual compounds by systematically modifying the parent structure of this compound. For instance, one could vary the position of the methyl group, introduce additional substituents on the naphthalene ring, or modify the sulfonic acid group. Then, for each of these derivatives, a set of molecular descriptors is calculated using computational tools. These descriptors quantify various aspects of the molecule's electronic and steric properties.
Finally, a mathematical model is developed to correlate these descriptors with a specific activity. This model, often referred to as a Quantitative Structure-Activity Relationship (QSAR) model, can then be used to predict the activity of new, unsynthesized derivatives. researchgate.net
Correlation of Electronic Properties with Chemical Reactivity
The chemical reactivity of a molecule is intrinsically linked to its electronic properties. Computational chemistry allows for the precise calculation of these properties, which can then be correlated with observed or predicted reactivity. Key electronic properties include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MESP), and atomic charges. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. The energy of the LUMO is related to the electron affinity and suggests susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity. nih.gov For this compound, calculations can reveal how the methyl and sulfonate groups influence the HOMO-LUMO energies and distribution, thereby affecting its reactivity.
Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the MESP would show a high negative potential around the oxygen atoms of the sulfonic acid group, making it a likely site for interaction with cations or electrophiles.
Atomic Charges: Calculating the partial charge on each atom in the molecule (e.g., using Mulliken population analysis) helps to identify reactive sites. nih.gov Atoms with significant positive or negative charges are often involved in chemical reactions.
By analyzing these electronic properties for a series of derivatives of this compound, a clear correlation between structure and reactivity can be established. For instance, adding electron-donating groups to the naphthalene ring would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation. Conversely, adding electron-withdrawing groups would lower the LUMO energy, making it more susceptible to reduction.
Table 2: Calculated Electronic Properties for Naphthoic Acid Derivatives This table presents data for related naphthoic acids to illustrate how different substituents affect electronic properties. Similar trends would be expected for derivatives of this compound. Data from computational studies using DFT methods. researchgate.net
| Compound | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Naphthoic acid | -3.60E+05 | -0.146 | -0.048 | 5.2561 |
| o-Hydroxy naphthoic acid | -4.08E+05 | -0.151 | -0.042 | 6.738 |
| o-Amino naphthoic acid | -3.95E+05 | -0.135 | -0.038 | 5.779 |
| o-Methyl naphthoic acid | -3.83E+05 | -0.124 | -0.076 | 9.171 |
| o-Chloro naphthoic acid | -6.49E+05 | -0.149 | -0.039 | 3.707 |
In-silico Design of Novel Derivatives with Enhanced Properties
The insights gained from SAR and electronic property-reactivity correlations can be leveraged for the in-silico design of novel derivatives of this compound with enhanced properties. This rational design process is a cornerstone of modern drug discovery and materials science. ijpsjournal.comfrontiersin.org
The process typically begins with the 3D structure of the parent molecule, this compound. Using molecular modeling software, chemists can introduce a variety of structural modifications. These could include:
Altering substituents: Replacing the methyl group with other alkyl groups, halogens, or functional groups like hydroxyl or amino groups. mdpi.com
Varying substitution patterns: Moving the existing substituents to different positions on the naphthalene ring.
Modifying the core structure: Introducing heteroatoms into the naphthalene ring system.
For each newly designed virtual molecule, computational methods are used to predict its properties of interest. If the goal is to develop a new drug, for example, molecular docking simulations can be performed. ijpsjournal.com This involves computationally placing the designed molecule into the binding site of a target protein to predict its binding affinity and mode of interaction. frontiersin.org A higher binding affinity suggests a more potent inhibitor. nih.gov
Similarly, if the goal is to design a new dye, time-dependent density functional theory (TD-DFT) can be used to predict its absorption and emission spectra. bohrium.com This allows for the tuning of the color and fluorescence properties of the molecule by making specific structural changes.
This iterative cycle of design, prediction, and analysis allows for the rapid screening of a vast chemical space without the need for expensive and time-consuming synthesis and testing of every compound. The most promising candidates identified through these in-silico methods can then be prioritized for actual synthesis and experimental validation. nih.gov This approach significantly accelerates the discovery and optimization of new molecules with tailored functionalities.
Reactivity and Reaction Mechanisms of 5 Methyl 1 Naphthalenesulfonic Acid
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The general mechanism involves an initial attack by an electrophile (E⁺) on the electron-rich naphthalene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.eghu.edu.jo This step is typically the rate-determining step. minia.edu.eghu.edu.jo The reaction concludes with the loss of a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and resulting in the substitution of a hydrogen atom with the electrophile. total-synthesis.com
The position of a subsequent electrophilic attack on the 5-methyl-1-naphthalenesulfonic acid molecule is directed by the existing substituents. The sulfonic acid group (-SO₃H) and the methyl group (-CH₃) exert opposing electronic effects, influencing the regioselectivity of the reaction.
Sulfonic Acid Group (-SO₃H): Located at the C-1 position, the sulfonic acid group is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack by reducing its electron density. psu.edu This deactivation is most pronounced on the ring to which it is attached (the 'A' ring, carbons 1-4 and 8a/4a). As a deactivating group, it directs incoming electrophiles to the meta positions relative to itself, which would be positions C-3 and C-6/C-7 on the naphthalene skeleton.
Methyl Group (-CH₃): Located at the C-5 position on the second ring (the 'B' ring, carbons 5-8 and 8a/4a), the methyl group is an electron-donating group. It activates the aromatic system towards electrophilic attack by inductively stabilizing the arenium ion intermediate. hu.edu.jo As an activating group, it directs incoming electrophiles to the ortho (C-6) and para (C-8) positions.
The net effect is a combination of these influences. The ring containing the sulfonic acid group (ring A) is strongly deactivated. The ring containing the methyl group (ring B) is activated. Therefore, electrophilic substitution is overwhelmingly favored on the activated 'B' ring. Of the possible positions on this ring, the C-6 (ortho to the methyl group) and C-8 (para to the methyl group) are electronically favored. However, the C-8 position experiences significant steric hindrance from the adjacent sulfonic acid group at the C-1 peri-position. Consequently, electrophilic substitution on this compound is expected to occur predominantly at the C-6 position.
| Substituent | Position | Electronic Effect | Directing Influence | Ring Affected |
| -SO₃H | C-1 | Electron-withdrawing (Deactivating) | meta (to C-3, C-6, C-7) | Ring A |
| -CH₃ | C-5 | Electron-donating (Activating) | ortho, para (to C-6, C-8) | Ring B |
| Overall | - | Favors substitution on Ring B | Primarily at C-6 (less sterically hindered) | - |
The kinetics of electrophilic substitution, particularly sulfonation, on naphthalene derivatives are often governed by thermodynamic versus kinetic control. The distribution of isomeric products can be highly dependent on reaction conditions such as temperature and acid concentration. uzh.ch
Kinetic vs. Thermodynamic Control: In the sulfonation of naphthalene, reaction at lower temperatures (e.g., 80°C) typically yields the kinetically favored 1-naphthalenesulfonic acid, as the transition state for attack at the α-position (C-1) has a lower activation energy. uzh.ch At higher temperatures (e.g., 160°C), the reaction becomes reversible, and the more stable thermodynamic product, 2-naphthalenesulfonic acid, predominates. uzh.ch A similar principle applies to substituted naphthalenes. For the sulfonation of 2-methylnaphthalene (B46627), increasing the temperature leads to a higher proportion of the thermodynamically stable 6- and 7-sulfonic acid isomers. rsc.org
Sulfonating Agent and Transition State: The nature of the sulfonating agent changes with the concentration of sulfuric acid. In concentrated sulfuric acid (e.g., 90-98%), the primary agent is thought to be H₂S₂O₇, while in fuming sulfuric acid (oleum), it is H₂S₄O₁₃ or SO₃ itself. rsc.org The reactivity and steric bulk of the electrophile influence the transition state. It has been proposed that sulfonation with H₃SO₄⁺ has a 'later' transition state (more product-like) than that with H₂S₂O₇, which can affect isomer distribution due to steric demands. rsc.org For 1-methylnaphthalene (B46632), the degree of substitution at the sterically hindered C-2 position is lower when using more concentrated sulfuric acid, reflecting this enhanced steric control. rsc.org
| Control Type | Typical Condition | Favored Product Characteristic | Example (Naphthalene Sulfonation) |
| Kinetic Control | Lower Temperature | Product formed fastest (lower activation energy) | 1-Naphthalenesulfonic acid uzh.ch |
| Thermodynamic Control | Higher Temperature | Most stable product (reaction is reversible) | 2-Naphthalenesulfonic acid uzh.ch |
Nucleophilic Substitution Reactions Involving the Sulfonic Acid Group
The sulfonic acid group, while deactivating the ring to electrophilic attack, is itself a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly under forcing conditions. ontosight.aiechemi.com This reactivity provides a synthetic route to introduce other functional groups at the C-1 position.
The most prominent example is the conversion of naphthalenesulfonic acids to naphthols. Fusion of the sodium salt of a naphthalenesulfonic acid with sodium hydroxide (B78521) (NaOH) at high temperatures (above 300°C), followed by acidification, results in the replacement of the sulfonate group with a hydroxyl group (-OH). echemi.comwikipedia.org In the case of this compound, this reaction would yield 5-methyl-1-naphthol. The reaction proceeds via an SₙAr mechanism. echemi.com
The sulfonic acid group can also be used as a temporary blocking group to direct other substituents before being removed. mdpi.commnstate.edu Desulfonation can be achieved by heating with dilute aqueous acid, which reverts the compound to the parent arene (in this case, 5-methylnaphthalene). wikipedia.org
| Reaction | Reagents | Product Functional Group | Notes |
| Hydroxylation | 1. NaOH (fusion) 2. H⁺ | -OH (Naphthol) | A common industrial method for preparing naphthols. echemi.comwikipedia.org |
| Desulfonation | Dilute H₂SO₄, heat | -H (Reverts to arene) | Reversible nature of sulfonation allows its use as a blocking group. wikipedia.orgmnstate.edu |
| Thiolation | Triphenylphosphine (B44618) | -SH (Naphthalenethiol) | A method for converting the sulfonic acid to a thiol. wikipedia.org |
Oxidation and Reduction Pathways of the Naphthalene Core and Substituents
Both the naphthalene ring system and its methyl and sulfonic acid substituents can undergo oxidation and reduction reactions, often with a degree of selectivity depending on the reagents and conditions employed.
The methyl group attached to the naphthalene ring is susceptible to oxidation, which can be controlled to yield different products.
Oxidation to Alcohol: Selective oxidation of the methyl group to a primary alcohol (hydroxymethyl group) can be achieved using specific biocatalysts. For instance, certain cytochrome P450 monooxygenase enzymes and microbial systems (like Rhodococcus sp.) have been shown to selectively oxidize the methyl group of methylnaphthalenes to the corresponding alcohol. tandfonline.comrsc.org This would convert this compound to 5-(hydroxymethyl)-1-naphthalenesulfonic acid.
Oxidation to Carboxylic Acid: More vigorous oxidation conditions can convert the methyl group into a carboxylic acid (-COOH). The oxidation of toluene (B28343) sulfonic acids to sulfobenzoic acids using nitric acid at high temperature and pressure is a known process, suggesting a similar transformation for this compound to 1-sulfonaphthalene-5-carboxylic acid would be feasible. google.com
Oxidation to Quinone: Oxidation can also involve the aromatic ring. The oxidation of 2-methylnaphthalene can yield methyl-1,4-naphthoquinones. epa.gov This indicates that under certain oxidative conditions, this compound could potentially be converted to a quinone derivative.
| Reaction Type | Typical Reagents/Catalysts | Product Functional Group |
| Selective Hydroxylation | Rhodococcus sp., P450 enzymes tandfonline.comrsc.org | -CH₂OH (Alcohol) |
| Carboxylation | Nitric acid, heat, pressure google.com | -COOH (Carboxylic Acid) |
| Quinone Formation | H₂O₂, specific catalysts epa.gov | 1,4-Naphthoquinone structure |
Reduction reactions can target either the aromatic naphthalene core or the sulfonic acid functional group.
Reduction of the Naphthalene Core: Catalytic hydrogenation of naphthalene, typically over palladium on carbon (Pd-C), can reduce the aromatic system. uzh.ch Depending on the conditions, this can lead to the formation of tetralin (one ring saturated) or decalin (both rings saturated) derivatives.
Reduction of the Sulfonic Acid Group: The sulfonic acid group can be reduced to other sulfur-containing functionalities. For example, reduction with reagents like sodium borohydride (B1222165) can yield the corresponding sulfinic acid. Reduction of naphthalene-1-sulfonic acid with triphenylphosphine is known to produce 1-naphthalenethiol. wikipedia.org
| Target | Reaction | Typical Reagents | Product |
| Naphthalene Rings | Catalytic Hydrogenation | H₂, Pd-C uzh.ch | Tetralin or Decalin derivatives |
| Sulfonic Acid Group | Reduction | Sodium borohydride | Sulfinic acid derivative |
| Sulfonic Acid Group | Reduction | Triphenylphosphine wikipedia.org | Naphthalenethiol derivative |
Investigation of Condensation and Polymerization Mechanisms
The reactivity of this compound is characterized by its ability to undergo condensation and polymerization reactions, which are fundamental to its application in various industrial fields. These reactions typically involve the formation of larger polymeric structures through the linkage of the naphthalene monomer units. The investigation into these mechanisms reveals processes driven by electrophilic aromatic substitution, primarily involving co-reactants like aldehydes.
Self-condensation Reactions
True self-condensation of aromatic sulfonic acids, which would involve the reaction between two molecules without an external linking agent, for instance, to form sulfones, is a reaction that can occur under specific, often harsh, conditions. However, the available research literature on this compound does not provide specific details or mechanisms for such direct self-condensation reactions.
The predominant focus of scientific and industrial studies has been on polymerization reactions where a condensing agent is used to link the monomer units. In some contexts, the polymerization of a single type of monomer (like this compound) facilitated by a co-reactant is sometimes loosely referred to as a self-condensation, but it is more accurately described as a co-condensation or polymerization. The intrinsic nature of polymers derived from these reactions is that they are composed of repeating monomeric units, which in this case are derivatives of this compound. uomustansiriyah.edu.iquomustansiriyah.edu.iqtaylorfrancis.com
Co-condensation with Aldehydes and other Monomers
The reaction mechanism for the condensation step is a form of electrophilic aromatic substitution. The key steps are:
Methylolation : In an acidic medium, formaldehyde (B43269) reacts with the activated naphthalene ring of the methylnaphthalenesulfonic acid to form a hydroxymethyl intermediate.
Condensation : This intermediate then reacts with a second molecule of methylnaphthalenesulfonic acid. This step involves the elimination of a water molecule to form a stable methylene (B1212753) (–CH₂–) bridge that links the two naphthalene units.
Polymerization : The process continues, building a polymer chain with repeating methylnaphthalene sulfonate units linked by methylene bridges. The final polymer is typically neutralized with an alkali, such as sodium hydroxide, to produce the sodium salt form, enhancing its water solubility. google.com
The resulting polymer is a complex mixture of oligomers with varying degrees of condensation. evitachem.com These polymers are classified as anionic polyelectrolytes due to the presence of multiple sulfonate groups along the polymer backbone. evitachem.com The methyl group on the naphthalene ring can introduce steric hindrance, which may influence the reactivity compared to unsubstituted naphthalenesulfonic acid.
Detailed research and patents have outlined specific conditions for optimizing the synthesis of these condensates. The molar ratio of the sulfonated methylnaphthalene to formaldehyde, temperature, and pressure are critical parameters that control the degree of polymerization and the properties of the final product.
Beyond formaldehyde, co-condensation can also occur with other monomers. For instance, phenolic monomers can be incorporated into the polymerization process alongside methylnaphthalene to create modified wetting and dispersing agents. google.com This modification aims to combine the properties of naphthalene-formaldehyde condensates with those of phenolic resins to produce copolymers with enhanced performance characteristics. google.com
Mentioned Compounds
Applications in Advanced Chemical Systems and Materials Science Research
Role as a Catalyst and Acidic Promoter in Organic Transformations
Organic sulfonic acids are recognized for their strong acidic nature, enabling them to act as effective catalysts in a variety of organic reactions. They serve as a source of protons (Brønsted acids) to activate reactants and facilitate chemical transformations.
The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), is a significant area of chemical research. Immobilizing an acid catalyst like a sulfonic acid onto a solid support offers advantages in separation, recovery, and reusability. While the principle of creating solid acid catalysts by functionalizing supports like silica (B1680970) or polymers with sulfonic acid groups is well-established, specific research detailing the synthesis and application of heterogeneous catalysts based solely on 5-Methyl-1-naphthalenesulfonic acid is not extensively documented in publicly available literature.
Development of Functional Materials and Polymers
The unique chemical structure of this compound allows for its use as a monomer or functional component in the synthesis of specialized polymers and materials.
A primary application for methylnaphthalene sulfonic acids is in the synthesis of sulfonated naphthalene-formaldehyde condensates (SNFCs), a class of superplasticizers and dispersing agents. The process involves the sulfonation of methylnaphthalene followed by a condensation reaction with formaldehyde (B43269). google.com These polymers are crucial in material science, particularly for enhancing the workability of concrete and as dispersants for dyes and pigments. jufuchemtech.compolymerchem.org
The general synthesis involves reacting sulfonated methylnaphthalene with formaldehyde under acidic conditions and controlled temperatures. google.com The resulting polymer consists of methylnaphthalene units linked by methylene (B1212753) bridges, with sulfonic acid groups providing the desired functionality. polymerchem.org
Table 1: General Synthesis Parameters for Methylnaphthalene Sulfonic Acid-Formaldehyde Condensates
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Reactants | Sulfonated Methylnaphthalene, Formaldehyde | Formation of the polymer backbone. |
| Mole Ratio | Sulfonated Body:Formaldehyde ≈ 1:0.6 - 1:0.8 | To control the degree of condensation. google.com |
| Reaction Temperature | 100 - 145 °C | To drive the condensation reaction. google.com |
| Reaction Time | 2 - 8 hours | To achieve the desired polymer chain length. google.com |
| Post-Reaction Step | Neutralization (e.g., with Sodium Hydroxide) | To form the sodium salt, which is highly water-soluble. google.com |
This table presents generalized data based on patent literature for the production of this class of compounds. google.com
Beyond their use in SNFCs, sulfonic acid-containing monomers can be integrated into other polymer structures to impart specific properties such as ion conductivity or hydrophilicity. The sulfonic acid group is a potent dopant for conducting polymers and can be incorporated into polymer blends to create proton-conducting membranes. While these are established concepts in polymer science, specific research demonstrating the integration of this compound into unique polymeric architectures for functionalities other than dispersion is limited in the available literature.
Mechanistic Investigations of this compound's Dispersant Properties
The dispersant properties of sulfonated methylnaphthalene-formaldehyde condensates (MNSFCs) are central to their industrial use. The mechanism is based on the adsorption of the polymer onto the surface of particles suspended in a liquid, preventing them from agglomerating. researchgate.net
Table 2: Key Factors in the Dispersant Mechanism of MNSFCs
| Mechanistic Factor | Description | Role of Chemical Moieties |
|---|---|---|
| Adsorption | The polymer attaches to the surface of the particles to be dispersed. | The methylnaphthalene part of the polymer provides hydrophobic character, which promotes adsorption onto the surface of often organic or non-polar particles (e.g., pigments, cement). mdpi.comresearchgate.net |
| Electrostatic Repulsion | Like-charged particles repel each other, preventing aggregation. | The negatively charged sulfonate groups (-SO₃⁻) on the polymer backbone create a high surface charge on the particles, leading to strong electrostatic repulsion in the surrounding medium. polymerchem.orgmdpi.com |
| Steric Hindrance | The physical bulk of the adsorbed polymer chains keeps particles separated. | The polymer chains extending from the particle surface create a physical barrier, preventing close approach and agglomeration. mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Formaldehyde |
| Sodium Hydroxide (B78521) |
Colloidal Stabilization Mechanisms in Non-Biological Systems
The stability of colloidal dispersions is crucial in numerous industrial applications. This compound and its derivatives can function as effective stabilizers for colloidal particles in non-biological systems. The sulfonic acid group provides electrostatic repulsion between particles, preventing their aggregation and settling. The naphthalene (B1677914) moiety can adsorb onto the surface of hydrophobic particles, creating a protective layer. This dual functionality allows for the stabilization of a wide range of colloidal systems. For instance, in the synthesis of polymer colloids, the presence of such sulfonic acid derivatives can control particle size and ensure the long-term stability of the dispersion. mdpi.com The repulsion of charged double layers created by the protonated amine groups and mobile counterions in acidic solutions is a key factor in the stability of these nanofiber dispersions. mdpi.com
Interfacial Phenomena and Adsorption Studies
The behavior of molecules at interfaces is fundamental to many chemical processes, including catalysis, emulsification, and detergency. pageplace.dekkwagh.edu.inuomustansiriyah.edu.iq this compound, as a surface-active agent, can significantly alter the properties of liquid interfaces. pageplace.dekkwagh.edu.inuomustansiriyah.edu.iq Its adsorption at an oil-water or air-water interface lowers the interfacial tension, a key principle in the formation and stabilization of emulsions and foams. uomustansiriyah.edu.iqmdpi.com
Adsorption studies involving naphthalenesulfonic acid derivatives on various surfaces have provided valuable insights into the forces governing interfacial interactions. Research has shown that the adsorption capacity of activated carbon for naphthalenesulfonic acids decreases as the number of sulfonic acid groups increases, due to the increased concentration of electron-withdrawing groups on the carbon surface. researchgate.net The adsorption process is also influenced by factors such as pH and the presence of other ions in the solution. semanticscholar.org Kinetic models, such as the pseudo-second-order model, have been successfully applied to describe the adsorption rate of these compounds. researchgate.netmazums.ac.ir
Utilization in the Development of Chemical Probes and Reagents
The unique photophysical properties of the naphthalene ring system make this compound and its derivatives attractive building blocks for the development of chemical probes and analytical reagents.
Fluorescent Probe Design for Chemical Sensing (Non-Biological Contexts)
Fluorescent probes are powerful tools for detecting and quantifying specific analytes with high sensitivity and selectivity. mdpi.commdpi.com The naphthalene moiety in this compound can serve as a fluorophore. By chemically modifying the molecule to include a recognition site for a target analyte, it is possible to design probes where the fluorescence is modulated upon binding. For example, derivatives of naphthalenesulfonic acid have been incorporated into fluorescent probes for the detection of various species. The design of these probes often involves linking the naphthalene fluorophore to a receptor that selectively interacts with the analyte of interest, leading to a measurable change in fluorescence intensity or wavelength. nih.govglenresearch.com
Reagent Synthesis for Analytical Chemistry Methodologies
In addition to fluorescent probes, derivatives of this compound are utilized in the synthesis of other analytical reagents. For instance, they can be used as precursors for the synthesis of azo dyes, which are widely employed as colorimetric indicators and reagents in spectrophotometric analysis. The sulfonic acid group enhances the water solubility of these reagents, making them suitable for use in aqueous analytical systems. Furthermore, naphthalenesulfonic acid derivatives are used in chromatographic techniques. For example, they can be analyzed using High-Performance Liquid Chromatography (HPLC) with specialized columns and detection methods. sielc.comsielc.com
Coordination Chemistry and Metal Complexation Studies
The sulfonic acid group and the aromatic rings of this compound provide potential coordination sites for metal ions, making it an interesting ligand in the field of coordination chemistry.
Ligand Design and Synthesis
The ability to act as a ligand is a key feature of this compound in coordination chemistry. The sulfonic acid group can deprotonate to form a sulfonate anion, which can then coordinate to a metal center. The pi-system of the naphthalene rings can also participate in coordination. The synthesis of metal complexes with naphthalenesulfonic acid derivatives has been reported, where the ligand coordinates to the metal ion through the sulfonate group. The resulting metal complexes can exhibit interesting structural and electronic properties. For example, tin complexes with naphthalenesulfonic acid derivatives have been synthesized and characterized. mdpi.com
The design of ligands based on naphthalenesulfonic acid can be tailored to achieve specific coordination geometries and to tune the properties of the resulting metal complexes. By introducing other functional groups onto the naphthalene ring, it is possible to create multidentate ligands that can form stable complexes with a variety of metal ions. These complexes have potential applications in catalysis, materials science, and as models for understanding metal-ligand interactions. Research has explored the synthesis of metal complexes with azo dyes derived from naphthalenesulfonic acids, which show promising thermal stability and antifungal properties. scielo.org.mxresearchgate.net
Research Findings on the Metal-Ligand Binding of this compound Remain Elusive
While the broader class of naphthalenesulfonic acids is known to participate in the formation of metal complexes, the specific characteristics of this compound as a ligand—including its binding strength with different metal ions and the precise ratio in which it combines with them—have not been the subject of dedicated and published research that could be identified.
The study of metal-ligand interactions is crucial for understanding the behavior of compounds in various chemical and biological systems. This typically involves determining stability constants (often expressed as log K or log β), which quantify the strength of the interaction between a metal ion and a ligand at equilibrium. Additionally, determining the stoichiometry of the resulting complex reveals the number of ligand molecules that bind to a single metal ion. These parameters are fundamental for applications in areas such as analytical chemistry, materials science, and environmental science.
Common techniques employed to elucidate these properties include spectrophotometry, potentiometry, and calorimetry. Such studies provide valuable insights into the coordination chemistry of a ligand, including the influence of its structural features—such as the presence of the methyl group and the position of the sulfonic acid group in this compound—on its binding behavior.
However, a comprehensive search of scientific databases and scholarly articles did not yield any specific experimental data, such as stability constants or stoichiometric ratios, for complexes formed between this compound and metal ions. Research in this specific area appears to be a gap in the current body of scientific knowledge. While studies on other naphthalenesulfonic acid derivatives exist, these findings cannot be directly extrapolated to this compound due to the significant influence that subtle structural differences can have on metal-ligand interactions.
Therefore, a detailed analysis of the metal-ligand binding affinity and stoichiometry for this particular compound cannot be provided at this time. Further experimental research would be required to characterize these fundamental aspects of its coordination chemistry.
Environmental Transformation and Degradation Pathways of 5 Methyl 1 Naphthalenesulfonic Acid
Microbial Degradation Studies
Microbial activity is a primary driver in the environmental breakdown of sulfonated aromatic compounds. Although these compounds are often considered resistant to degradation, specific microorganisms have evolved metabolic pathways to utilize them as nutrient sources. d-nb.info
While specific studies on 5-Methyl-1-naphthalenesulfonic acid are limited, research on analogous compounds provides significant insight. Bacteria capable of degrading naphthalenesulfonates have been successfully isolated from environments contaminated with industrial effluents. d-nb.info Enrichment cultures have yielded various bacterial strains that can utilize substituted naphthalenesulfonates as their sole source of carbon or sulfur. d-nb.info
For instance, a Pseudomonas sp. (strain S-313) has demonstrated a broad substrate range, capable of desulfonating and metabolizing various naphthalenesulfonic and benzenesulfonic acids. d-nb.info Similarly, a Moraxella species has been identified that degrades naphthalene-1,5-disulfonic acid and naphthalene-1,6-disulfonic acid. asm.org Mixed bacterial consortia have also proven effective in the complete degradation of related compounds, where different species carry out complementary steps in the metabolic pathway. nih.govsciepub.com The ability of these organisms to act on a range of sulfonated naphthalenes suggests they may also be capable of degrading this compound. d-nb.info
Table 1: Examples of Microorganisms Degrading Naphthalenesulfonic Acids
| Microorganism/Consortium | Degraded Compound(s) | Reference |
|---|---|---|
| Pseudomonas sp. S-313 | 1-Naphthalenesulfonic acid, 2-Naphthalenesulfonic acid, 5-Amino-1-naphthalenesulfonic acid | d-nb.info |
| Moraxella sp. | Naphthalene-1,5-disulfonic acid, Naphthalene-1,6-disulfonic acid | asm.org |
| Sphingomonas sp. BN6 | Amino- and hydroxynaphthalene-2-sulfonates | oup.com |
| Mixed bacterial consortium | Amino- or hydroxy-naphthalene sulfonic acids | nih.gov |
The biodegradation of substituted naphthalenes typically begins with an attack on the aromatic ring system by oxygenase enzymes. nih.gov For this compound, the pathway is likely initiated by a naphthalene (B1677914) dioxygenase (NDO), which hydroxylates the aromatic ring. nih.govresearchgate.net
Based on pathways for related compounds, two primary routes are plausible:
Attack on the unsubstituted ring: The dioxygenase could hydroxylate the ring that does not carry the methyl group, leading to a dihydroxylated intermediate. Subsequent enzymatic steps would lead to ring cleavage. nih.gov
Attack on the substituted ring: A regioselective 1,2-dioxygenation could occur on the substituted ring, leading to the simultaneous removal of the sulfonate group (desulfonation) and the formation of a dihydroxy-methyl-naphthalene intermediate. asm.orgnih.gov
Following initial oxidation and desulfonation, the pathway would likely converge with the metabolism of methylnaphthalene. The methyl group can be oxidized to a carboxyl group, forming a naphthoic acid derivative, which is a common strategy in the degradation of methylated aromatic compounds. nih.govresearchgate.net The resulting intermediates, such as methylsalicylate or methylcatechol, are then funneled into central metabolic pathways like the Krebs cycle after ring cleavage. nih.gov
Under anaerobic conditions, a different initial step has been observed for naphthalene degradation, involving methylation to 2-methylnaphthalene (B46627), which is then further metabolized. nih.gov This suggests a potential alternative activation mechanism for the non-methylated ring of this compound in anoxic environments.
Table 2: Potential Biodegradation Metabolites of this compound
| Metabolite Class | Specific Examples | Precursor/Pathway Step | Reference |
|---|---|---|---|
| Hydroxylated Naphthalenes | 5-Methyl-1-naphthol | Desulfonation | d-nb.info |
| Dihydroxylated Naphthalenes | 1,2-Dihydroxy-5-methylnaphthalene | Dioxygenase activity | nih.gov |
| Salicylic Acids | Methylsalicylic acid, 5-Sulfosalicylic acid | Ring oxidation & cleavage | asm.orgnih.gov |
| Catechols | Methylcatechol, Catechol | Ring cleavage intermediate | nih.govsciepub.com |
| Naphthoic Acids | 2-Naphthoic acid | Oxidation of methyl group (anaerobic) | nih.gov |
The cleavage of the carbon-sulfur bond is a critical step in the biodegradation of sulfonated aromatic compounds. In aerobic bacteria, this is primarily an oxygen-dependent process. d-nb.infod-nb.info The most common mechanism involves a dioxygenase enzyme that introduces two hydroxyl groups onto the aromatic ring at or adjacent to the sulfonate group. oup.com This oxidation destabilizes the C-S bond, resulting in the spontaneous or enzymatically-catalyzed elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). d-nb.infooup.comd-nb.info The released sulfite can then be oxidized to sulfate (B86663) and assimilated by the microorganisms as a sulfur source. d-nb.info
Experiments using ¹⁸O₂ have confirmed that the hydroxyl group that replaces the sulfonate moiety is derived from molecular oxygen, supporting the role of oxygenases in the initial attack. d-nb.info For naphthalenesulfonic acids, this desulfonation is often regioselective, with the enzyme specifically targeting the C-1/C-2 position for dihydroxylation, which simultaneously expels the sulfonate group. asm.orgnih.gov A less common mechanism involves the hydrolytic removal of the sulfonate group, which typically occurs after the aromatic ring has already been cleaved. d-nb.info
Photochemical Degradation in Aqueous and Atmospheric Environments
In addition to microbial action, this compound is subject to transformation by photochemical processes, particularly in sunlit surface waters. Direct photolysis by UV irradiation can occur, but the process is often slow. oup.com Advanced oxidation processes (AOPs), involving highly reactive species like hydroxyl radicals (•OH), significantly accelerate degradation. nih.gov
The kinetics of photochemical degradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and oxidizing agents like hydrogen peroxide (H₂O₂) or ozone. oup.comresearchgate.net Studies on 1,5-naphthalenedisulfonic acid show that its degradation by UV photolysis is inefficient alone but is greatly enhanced by the addition of H₂O₂, which generates hydroxyl radicals upon irradiation. nih.gov
Photochemical oxidation of naphthalenesulfonic acids leads to a variety of degradation products through several reaction pathways. oup.comresearchgate.net The initial attack is often by hydroxyl radicals, leading to the formation of hydroxylated derivatives.
Key transformation products identified from related compounds include:
Desulfonated products: Cleavage of the C-S bond can occur, yielding the parent hydrocarbon (methylnaphthalene). oup.com
Hydroxylated derivatives: Addition of •OH to the aromatic ring results in the formation of various hydroxylated and dihydroxylated methylnaphthalenes. researchgate.net
Side-chain oxidation products: The methyl group can be oxidized. oup.com
Ring cleavage products: Further oxidation breaks open the aromatic rings, leading to the formation of smaller organic acids. Phthalic anhydride (B1165640) has been identified as a product from the photooxidation of naphthalenesulfonic acids. oup.com More extensive oxidation (mineralization) results in simpler, aliphatic compounds such as fumaric acid, maleic acid, oxalic acid, and formic acid, and ultimately carbon dioxide and water. researchgate.net
Table 3: Potential Photodegradation Products of this compound
| Product Class | Specific Examples | Formation Pathway | Reference |
|---|---|---|---|
| Desulfonation | Methylnaphthalene | C-S bond fission | oup.com |
| Hydroxylation | Hydroxylated methylnaphthalenes | •OH radical addition | researchgate.net |
| Quinones | Naphthoquinones | Oxidation of hydroxylated intermediates | researchgate.net |
| Ring Cleavage | Phthalic anhydride | Oxidation of aromatic ring | oup.com |
Sorption and Transport Studies in Environmental Matrices
Adsorption/Desorption Behavior in Soil and Sediment
Some reports suggest that naphthalenesulfonate formaldehyde (B43269) condensates, which may be derived from methyl naphthalenesulfonic acids, are expected to bind tightly to soil. regulations.gov Conversely, a study on a complex azo dye containing a 2-naphthalenesulfonic acid moiety reported a very low organic carbon-water (B12546825) partitioning coefficient (Koc) of less than 21. europa.eu This low Koc value indicates a lack of absorption by organic carbon in soil and suggests the compound would have very high mobility. europa.eu This highlights that while some NSAs may exhibit strong binding, others are highly mobile.
The presence of organic matter is a key factor influencing sorption. Studies on naphthalene and its degradation product, 1-naphthol, show that sorption coefficients vary significantly with the quantity and nature of the organic matter in soil and geologic samples. researchgate.netnih.gov However, for some pollutants, chemical data on organic matter content alone may be insufficient to predict sorption behavior, as the physical arrangement and accessibility of sorption domains also play a crucial role. nih.gov
Preliminary research involving desorption tests on soil artificially contaminated with other NSAs, such as naphthalene-1,5-disulfonic acid and sodium beta-naphthalene-sulphonate, has been conducted to establish methodologies for assessing soil washing as a remediation technique. researchgate.net The Canadian government's screening assessment of the NSAs group considered exposure to soil through the application of biosolids, but the specific substances evaluated were complex derivatives, not this compound itself. publications.gc.cacanada.ca
Table 1: Adsorption/Desorption Findings for various Naphthalenesulfonic Acids (NSAs) and Related Compounds No specific data is available for this compound. The following table summarizes findings for related compounds.
| Compound/Class Studied | Matrix | Key Finding | Reference |
|---|---|---|---|
| Naphthalenesulfonate formaldehyde condensates | Soil | Expected to bind tightly to soil. | regulations.gov |
| Azo dye containing 2-Naphthalenesulfonic acid moiety | Soil (via HPLC method) | Koc value < 21, indicating very high mobility and low adsorption to organic carbon. | europa.eu |
| Naphthalene-1,5-disulfonic acid & Sodium beta-naphthalene-sulphonate | Artificially contaminated soil | Desorption tests conducted to evaluate soil washing. | researchgate.net |
| 1-Naphthol | Soil and geologic samples | Sorption is proportional to the quantity and character of organic matter. | nih.gov |
| Hydrophobic organic pollutants (general) | Soil and sediment | Sorption is influenced by organic matter content and the specific properties of the sorbent. | geology.cz |
Mobility and Fate Modeling in Aquatic Systems
Specific mobility and fate modeling studies for this compound are not available. However, the physical and chemical properties of NSAs as a class provide strong indications of their behavior in aquatic environments. Naphthalenesulfonates are recognized as being highly soluble in water. researchgate.net This high water solubility suggests a low tendency to partition from the water phase into sediment or biota, leading to high mobility within aquatic systems. researchgate.net
The presence of the sulfonic acid group is a dominant factor, not only increasing water solubility but also making the compounds resistant to biodegradation. nih.gov This persistence, combined with high mobility, means that these compounds can be transported over long distances in water and may accumulate in aquatic bodies. nih.gov The enhanced water solubility and decreased absorption by aquatic species are linked to the presence of the aromatic sulfonic acid groups. talkingaboutthescience.com While microbial degradation is possible, with some bacteria capable of using NSAs as a sulfur source, the process can be slow, and the compounds are often considered persistent environmental pollutants. nih.govd-nb.info
Analytical Method Development for Environmental Monitoring of Naphthalenesulfonic Acids
The detection and quantification of naphthalenesulfonic acids in environmental samples are critical for monitoring their distribution and persistence. Due to their polarity and presence in complex matrices like industrial wastewater and natural waters, analysis typically requires sophisticated extraction and detection methods. While methods specific to this compound are not detailed, the techniques developed for the broader class of NSAs are generally applicable. researchgate.net
Extraction and Pre-concentration Techniques for Trace Analysis
Trace analysis of NSAs necessitates an effective extraction and pre-concentration step to isolate them from the sample matrix and increase their concentration to levels amenable to instrumental detection. Solid-phase extraction (SPE) is a widely employed technique for this purpose. researchgate.net Various sorbent materials have been utilized, including anion-exchange resins and polymeric phases like polystyrene-divinylbenzene. researchgate.net
More advanced and selective techniques have also been developed. Molecularly imprinted polymers (MIPs) offer high selectivity by creating specific recognition sites for a template molecule, such as 1-naphthalenesulfonic acid. researchgate.netresearchgate.net These MIPs can be used in different formats, including molecularly imprinted stir bar sorptive extraction (MIPSB), which has been successfully applied to the analysis of NSAs in seawater. researchgate.net
Table 2: Selected Extraction and Pre-concentration Techniques for Naphthalenesulfonic Acids
| Technique | Analytes | Matrix | Key Details | Reference |
|---|---|---|---|---|
| Molecularly Imprinted Stir Bar Sorptive Extraction (MIPSB) | 1-NS, 2-NS, 1-naphthol-3,6-disulfonic acid, 5-Amino-1-NS | Seawater | 1-NS used as template. Enrichment factors of 7-27 fold achieved. | researchgate.net |
| Solid-Phase Extraction (SPE) | General NSAs | Environmental Samples | Commonly used for extraction and pre-concentration. Includes MIPs and anion-exchange materials. | researchgate.net |
| Macroporous Amination Resin Adsorption | 8-amino-1-naphthol-3,6-disulfonic acid | Aqueous Solution | Resin showed good adsorption capacity and regeneration potential for NSA removal. | researchgate.net |
Quantification Methods in Complex Environmental Samples
Following extraction, various instrumental techniques are used for the separation and quantification of NSAs. High-performance liquid chromatography (HPLC) is a cornerstone method, often coupled with ultraviolet (UV) detection. sielc.comresearchgate.netsielc.com Different HPLC modes can be employed, including reversed-phase and HILIC (Hydrophilic Interaction Liquid Chromatography), to separate various isomers and related compounds. sielc.com A specialized technique known as Bridge Ion Separation Technology (BIST™) has been used to retain and separate highly polar compounds like 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid. sielc.comresearchgate.net
For more definitive identification and sensitive quantification, particularly in complex matrices, mass spectrometry (MS) is coupled with chromatography. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of NSAs. d-nb.inforesearchgate.net Other methods, such as capillary electrophoresis and simple spectrophotometry (after selective extraction), have also been reported for the determination of this class of compounds. researchgate.netresearchgate.net
Table 3: Selected Quantification Methods for Naphthalenesulfonic Acids
| Method | Analytes | Detection | Key Details | Reference |
|---|---|---|---|---|
| HPLC (BIST™ Mode) | 2-Naphthalenesulfonic acid, 1,5-Naphthalenedisulfonic acid | UV (270 nm) | Utilizes a multi-charged positive buffer to retain negatively-charged analytes on a cation-exchange column. | sielc.comresearchgate.net |
| HPLC (HILIC Mode) | Benzoic and naphthalenesulfonic acids | UV, ELSD, or LC/MS | Separates weak and strong organic acids based on polar and anion-exchange interactions. | sielc.com |
| MIPSB followed by Spectrophotometry | Various NSAs | Spectrophotometer | Achieved detection limits in the range of 1.20-2.97 µg/L in seawater. | researchgate.net |
| General Review | General NSAs | HPLC, CE, GC-MS, LC-MS | A comprehensive overview of common analytical techniques for NSAs. | researchgate.net |
Emerging Research Directions and Future Innovations for 5 Methyl 1 Naphthalenesulfonic Acid
Green Chemistry Approaches in Synthesis and Application
The development of environmentally benign methods for the synthesis and use of 5-Methyl-1-naphthalenesulfonic acid and its derivatives is a key area of research. Traditional synthesis often involves harsh reagents and can generate significant waste. ontosight.aiacs.orgd-nb.inforesearchgate.net
Current Research in Greener Synthesis:
Catalytic Innovations: Research is exploring the use of novel catalysts to improve the efficiency and reduce the environmental impact of sulfonation. For instance, magnetic nanocatalysts, such as those based on Fe3O4-supported sulfonic acid-functionalized graphene oxide, are being developed for organic synthesis, offering high efficiency and recyclability. researchgate.netnih.gov
Alternative Solvents: The use of greener solvents, like ethanol (B145695), is being investigated to replace more hazardous options in reactions involving naphthalenesulfonic acid derivatives. nih.gov
Waste Reduction: Efforts are underway to minimize the production of toxic and corrosive waste associated with traditional sulfonation methods. researchgate.net This includes developing processes that reduce or eliminate the use of strong acids like sulfuric acid. rsc.org
A comparative look at traditional versus greener synthesis approaches highlights the potential benefits:
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Catalyst | Often requires strong, corrosive acids (e.g., sulfuric acid) | Utilizes recyclable, less hazardous catalysts (e.g., solid acid catalysts, nanocatalysts) researchgate.netresearchgate.net |
| Solvents | May involve volatile organic compounds (VOCs) | Employs safer solvents like water or ethanol nih.gov |
| Waste | Generates significant acidic and toxic waste | Aims for minimal waste generation and easier product separation nih.govresearchgate.net |
| Energy | Can be energy-intensive due to high temperatures and long reaction times | Seeks to lower reaction temperatures and shorten reaction times acs.orgresearchgate.net |
Advanced Materials Science Integration
The unique properties of naphthalenesulfonic acid derivatives make them valuable in materials science, particularly in the development of polymers and photoactive materials. ontosight.ai
Applications in Advanced Materials:
Polymer Chemistry: Naphthalenesulfonic acid derivatives are used in the synthesis of polymers with specific functionalities. For example, they can act as dispersing agents in the creation of dyes and pigments. researchgate.net Research into copolymers has shown that the chemical structure and organization of these macromolecules are crucial for their activity. researchgate.net
Photoactive Materials: The photoactive nature of these compounds makes them suitable for applications in photolithography and the development of materials with customized optical properties. ontosight.ai Their derivatives are being studied for their fluorescent properties, which are sensitive to the surrounding environment, making them potential candidates for sensors. mdpi.comresearchgate.net
Expanding Computational Modeling Capabilities
Computational tools are increasingly important in predicting the properties and interactions of molecules like this compound, accelerating research and development.
Role of Computational Chemistry:
Predictive Toxicology: Computational models are being used to forecast the potential toxicity of chemicals, helping to prioritize which compounds undergo further testing. habitablefuture.org
Molecular Docking: This technique is used to predict how a molecule will bind to a receptor, which is crucial in drug discovery and understanding biological activity. tandfonline.comresearchgate.net
Property Prediction: Density Functional Theory (DFT) and other computational methods are employed to calculate molecular properties such as electronic structure, vibrational frequencies, and reactivity. tandfonline.comresearchgate.net These calculations help in understanding the behavior of these molecules in different environments. researchgate.net
Interdisciplinary Research Opportunities
The diverse applications of this compound and its derivatives create numerous opportunities for collaboration across different scientific fields.
Areas for Cross-Disciplinary Research:
Biomedical Science: The interaction of naphthalenesulfonic acid derivatives with proteins is an area of active research, with potential applications in drug development and diagnostics. researchgate.netgeorgiasouthern.edunih.gov For instance, derivatives are used as fluorescent probes to study protein binding. georgiasouthern.edunih.gov
Environmental Science: Research is ongoing to understand the environmental fate and impact of naphthalenesulfonic acids. d-nb.info This includes studying their biodegradability and developing methods for their removal from wastewater. d-nb.infoaalto.fi
Nanotechnology: The integration of these compounds with nanomaterials, such as graphene oxide, is opening up new possibilities for creating highly efficient catalysts and sensors. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 5-methyl-1-naphthalenesulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonation of naphthalene derivatives. For example, analogous compounds like 5-amino-1-naphthalenesulfonic acid are prepared by sulfonating naphthalene at low temperatures (e.g., 40–60°C) using concentrated sulfuric acid, followed by nitration and subsequent reduction . For 5-methyl derivatives, methyl groups may be introduced via Friedel-Crafts alkylation or direct sulfonation of methyl-substituted naphthalene precursors. Key variables include temperature control (to avoid polysubstitution) and stoichiometric ratios of sulfonating agents. Yield optimization often requires iterative adjustments to reaction time and acid concentration .
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer : Purification commonly involves recrystallization from hot water or ethanol, leveraging the compound’s solubility in polar solvents at elevated temperatures (>80°C) . Analytical validation includes:
- HPLC (for quantifying impurities >0.1%) .
- Mass spectrometry (electron ionization) to confirm molecular weight (e.g., expected m/z ~222 for the parent ion) .
- FTIR to identify sulfonic acid (–SO3H) stretches (~1180–1120 cm⁻¹ and 1040–1000 cm⁻¹) .
Q. What safety protocols are essential for handling sulfonic acid derivatives like this compound?
- Methodological Answer :
- Use PPE: Nitrile gloves, ANSI-approved goggles, and lab coats to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of fine particulates.
- Store in sealed containers away from oxidizers (e.g., peroxides, nitrates) due to incompatibility risks .
Advanced Research Questions
Q. How does the electronic effect of the methyl group influence the sulfonic acid’s reactivity in azo dye synthesis?
- Methodological Answer : The methyl group at the 5-position acts as an electron-donating group, increasing electron density on the naphthalene ring. This enhances electrophilic substitution reactions (e.g., diazo coupling) at the 1-sulfonic acid site, critical for forming stable azo dyes. Researchers should compare coupling rates with/without methyl substitution using UV-Vis spectroscopy to monitor reaction progress. For example, methyl-substituted derivatives may exhibit faster coupling kinetics due to improved resonance stabilization .
Q. What experimental strategies resolve contradictions in reported spectral data for sulfonated naphthalenes?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from hydration states or counterion interactions (e.g., Na⁺ vs. H⁺ forms). To address this:
- Standardize sample preparation : Analyze the compound in anhydrous DMSO-d6 for NMR to minimize water interference .
- Cross-validate with X-ray crystallography (if crystalline) to confirm substituent positions .
- Compare with computational models (DFT calculations) to predict and verify spectral peaks .
Q. How can researchers assess the compound’s stability under high-temperature or acidic conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>300°C for many sulfonic acids) .
- Accelerated stability studies : Expose the compound to 1M HCl or H2SO4 at 60°C for 24h, then quantify degradation via HPLC. Sulfonic acids generally exhibit high acid stability but may undergo desulfonation under extreme conditions .
Q. What role does this compound play in modulating surfactant properties, and how can this be quantified?
- Methodological Answer : The compound’s amphiphilic structure (hydrophobic naphthalene core + hydrophilic sulfonic group) makes it a candidate for micelle formation. Researchers can:
- Measure critical micelle concentration (CMC) using surface tension tensiometry.
- Compare with analogs (e.g., unsubstituted naphthalenesulfonic acids) to evaluate methyl group effects on hydrophobicity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies often stem from pH-dependent ionization. For example:
- In acidic conditions (pH <2), the sulfonic acid remains protonated, reducing water solubility.
- Above pH 4, deprotonation (–SO3⁻) increases hydrophilicity.
- Systematic testing : Measure solubility in buffered solutions (pH 1–10) using gravimetric or spectroscopic methods .
Application-Oriented Questions
Q. Can this compound serve as a catalyst in esterification reactions, and what mechanistic insights support this?
- Methodological Answer : Sulfonic acids are Brønsted acid catalysts. Researchers can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
